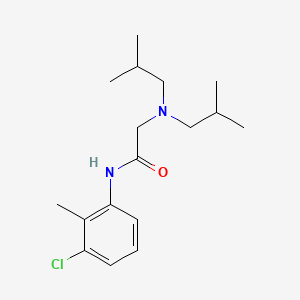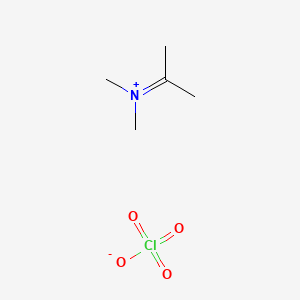
N,N-Dimethylpropan-2-iminium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylpropan-2-iminium perchlorate is a chemical compound that belongs to the class of iminium salts. These compounds are characterized by the presence of a positively charged nitrogen atom double-bonded to a carbon atom. The perchlorate anion (ClO₄⁻) is often used as a counterion due to its stability and solubility in various solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylpropan-2-iminium perchlorate typically involves the reaction of N,N-dimethylpropan-2-amine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired iminium salt. The general reaction can be represented as follows:
[ \text{N,N-Dimethylpropan-2-amine} + \text{Perchloric acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylpropan-2-iminium perchlorate can undergo various chemical reactions, including:
Oxidation: The iminium group can be oxidized to form corresponding oxoammonium salts.
Reduction: Reduction of the iminium group can yield secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of oxoammonium salts.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted iminium salts with various nucleophiles.
Scientific Research Applications
N,N-Dimethylpropan-2-iminium perchlorate has several applications in scientific research:
Biology: Investigated for its potential role in biological systems as a reactive intermediate.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Mechanism of Action
The mechanism of action of N,N-Dimethylpropan-2-iminium perchlorate involves its ability to act as an electrophile due to the positively charged iminium group. This electrophilic nature allows it to participate in various chemical reactions, including nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or other reactants .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpropan-2-amine: A precursor to N,N-Dimethylpropan-2-iminium perchlorate, used in similar chemical reactions.
N,N-Dimethylpropylamine: Another related compound with similar reactivity but different structural properties.
Uniqueness
This compound is unique due to its stability and solubility, which make it suitable for a wide range of applications in both research and industry. Its ability to act as a catalyst in enantioselective reactions further distinguishes it from other similar compounds .
Properties
CAS No. |
6792-74-1 |
|---|---|
Molecular Formula |
C5H12ClNO4 |
Molecular Weight |
185.60 g/mol |
IUPAC Name |
dimethyl(propan-2-ylidene)azanium;perchlorate |
InChI |
InChI=1S/C5H12N.ClHO4/c1-5(2)6(3)4;2-1(3,4)5/h1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
KRWZWKFULXHFIO-UHFFFAOYSA-M |
Canonical SMILES |
CC(=[N+](C)C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


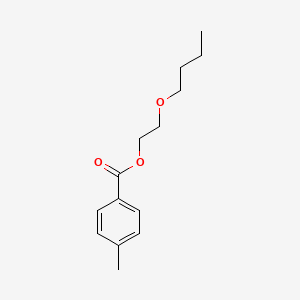
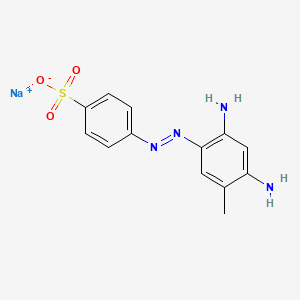
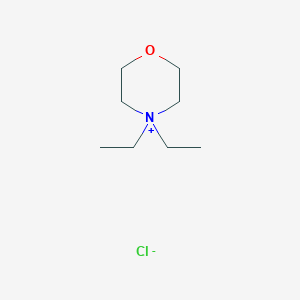
![1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene](/img/structure/B14729689.png)

![Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate](/img/structure/B14729704.png)
![N-benzyl-N-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-2-phenoxyacetamide](/img/structure/B14729707.png)
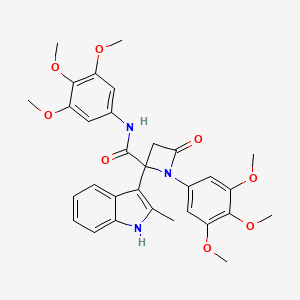
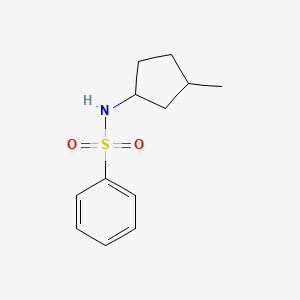
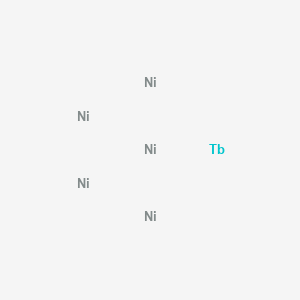
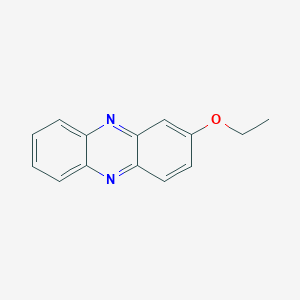
![[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14729740.png)

